

Iodosilane: A Promising Precursor for High-Quality Silicon Nitride Thin Films

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Compound of Interest

Compound Name: *Iodosilane*

Cat. No.: *B088989*

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Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The deposition of high-quality silicon nitride (SiN) thin films is a critical process in the fabrication of advanced semiconductor devices, where these films serve as insulators, diffusion barriers, and passivation layers.[1] Traditional chemical vapor deposition (CVD) methods often require high temperatures ($>700\text{ }^{\circ}\text{C}$), which can be incompatible with thermally sensitive device architectures.[2][3] Plasma-enhanced chemical vapor deposition (PECVD) allows for lower temperatures but can introduce hydrogen impurities and cause plasma-induced damage.[4] **Iodosilanes**, such as di**iodosilane** (SiH_2I_2) and tetra**iodosilane** (SiI_4), have emerged as promising alternative precursors for depositing SiN films at lower temperatures with improved film properties.[2][3] The weaker Si-I bond compared to Si-Cl or Si-H bonds facilitates lower deposition temperatures, and the chemistry offers pathways to high-purity, conformal films.[5]

This document provides detailed application notes on the use of **iodosilane** precursors for both plasma-enhanced atomic layer deposition (PEALD) and atmospheric pressure chemical vapor deposition (APCVD) of silicon nitride thin films. It includes experimental protocols, quantitative data on film properties, and visualizations of the deposition processes and reaction pathways.

Data Presentation

The use of **iodosilane** precursors in conjunction with different nitrogen sources and deposition techniques yields silicon nitride films with varying properties. The following tables summarize key quantitative data from experimental studies.

Table 1: Film Properties from Plasma-Enhanced Atomic Layer Deposition (PEALD) of SiN using **Diiodosilane** (SiH_2I_2) Precursor.[2]

Reactant Gas	Hydrogen (H) Concentration (%)	Film Density (g/cm^3)	Step Coverage (%)
NH_3	19	-	-
N_2	15	-	-
N_2 with Plasma Treatment	11	3.21	-
N_2 with He gas addition	-	-	99.2

Table 2: Film Properties from Atmospheric Pressure Chemical Vapor Deposition (APCVD) of SiN using **Tetraiodosilane** (SiI_4) and Ammonia (NH_3).

Deposition Temperature ($^{\circ}\text{C}$)	Growth Rate ($\text{\AA}/\text{min}$)	N/Si Ratio	I (atomic %)	O (atomic %)
350	180	1.55	1.8	1.2
400	130	1.50	0.8	0.5
450	120	1.45	0.5	0.3
500	110	1.40	<0.1	0.2
550	95	1.35	<0.1	0.1

Experimental Protocols

Protocol 1: Plasma-Enhanced Atomic Layer Deposition (PEALD) of Silicon Nitride using Diiodosilane (SiH_2I_2)

This protocol describes a typical PEALD process for depositing silicon nitride thin films using **diiodosilane** as the silicon precursor and a nitrogen-based plasma as the reactant.^{[2][6]}

1. Substrate Preparation:

- Start with a clean silicon wafer or other suitable substrate.
- Perform a standard cleaning procedure to remove organic and native oxide contaminants (e.g., RCA clean).
- Load the substrate into the ALD reaction chamber.

2. Deposition Cycle: The PEALD process consists of a series of self-limiting cycles. Repeat the following four steps until the desired film thickness is achieved.

- Step 1: **Diiodosilane** (SiH_2I_2) Pulse
 - Introduce vapor-phase SiH_2I_2 into the reaction chamber. The precursor molecules will adsorb onto the substrate surface.
 - Typical Pulse Time: 0.5 - 2.0 seconds.
- Step 2: Purge 1
 - Purge the reaction chamber with an inert gas (e.g., Argon or Nitrogen) to remove any unreacted SiH_2I_2 molecules and byproducts from the gas phase.
 - Typical Purge Time: 5 - 10 seconds.
- Step 3: Nitrogen Plasma Exposure
 - Introduce the nitrogen-containing reactant gas (e.g., N_2 or a mixture of N_2/H_2) and generate a plasma. The reactive nitrogen species will react with the adsorbed SiH_2I_2 on the surface to form a layer of silicon nitride.

- Typical Plasma Time: 10 - 30 seconds.
- Typical RF Power: 100 - 300 W.
- Step 4: Purge 2
 - Purge the reaction chamber with an inert gas to remove any remaining reactants and byproducts.
 - Typical Purge Time: 5 - 10 seconds.

3. Process Parameters:

- Substrate Temperature: 100 °C to 450 °C.[6]
- Reactor Pressure: 20 Torr to 100 Torr.[6]
- Precursor Temperature (SiH_2I_2): Adjust to achieve a suitable vapor pressure.
- Gas Flow Rates: To be optimized for the specific reactor geometry.

Protocol 2: Atmospheric Pressure Chemical Vapor Deposition (APCVD) of Silicon Nitride using Tetraiodosilane (SiI_4)

This protocol outlines a thermal CVD process at atmospheric pressure for the deposition of silicon nitride films using tetraiodosilane and ammonia.[3]

1. Substrate and Reactor Preparation:

- Place a clean silicon wafer on the susceptor within the APCVD reactor.
- Heat the substrate to the desired deposition temperature.
- Ensure a continuous flow of high-purity nitrogen (N_2) as a carrier and dilution gas.

2. Precursor Delivery:

- Heat the tetraiodosilane (SiI_4) source to a temperature sufficient to generate a stable vapor pressure.
- Use a carrier gas (N_2) to transport the SiI_4 vapor to the reaction chamber.
- Introduce ammonia (NH_3) as the nitrogen source into the reaction chamber through a separate line. A specially designed injector can be used to prevent premature gas-phase reactions.[3]

3. Deposition Process:

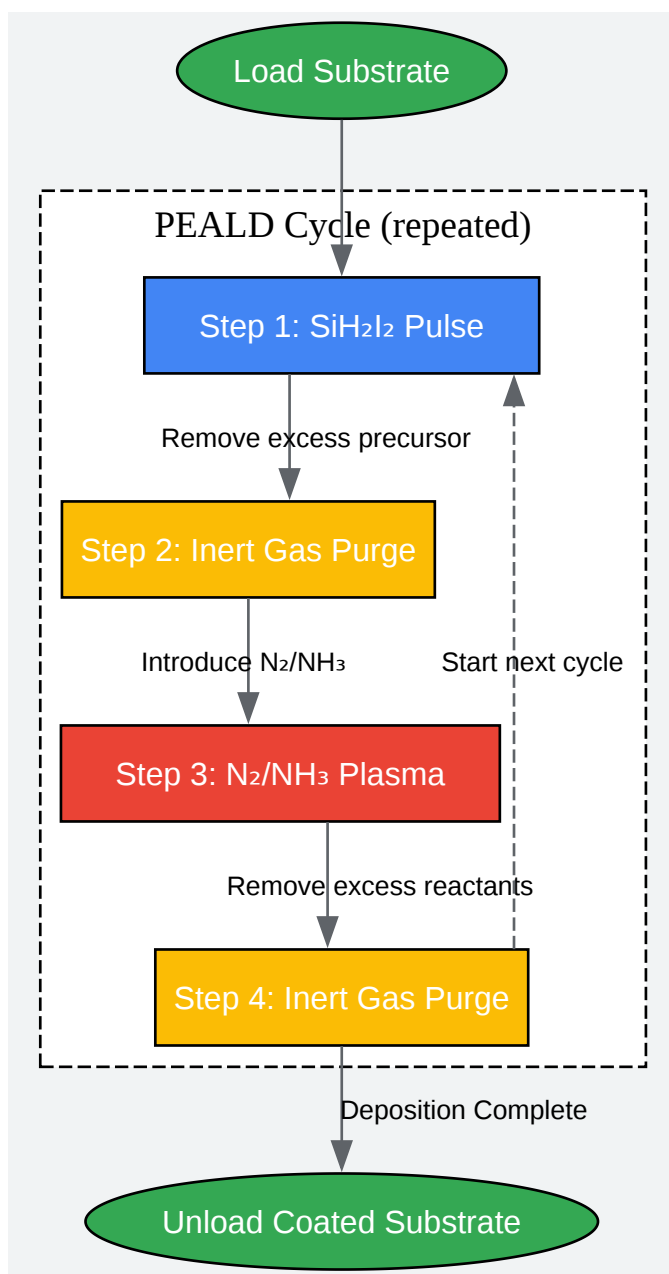
- The SiI_4 and NH_3 gases mix and react at the heated substrate surface to deposit a silicon nitride film.
- The deposition is continuous as long as the precursor flows are maintained.
- The film thickness is controlled by the deposition time and growth rate.

4. Process Parameters:

- Substrate Temperature: 350 °C to 550 °C.[3]
- Chamber Pressure: Atmospheric pressure (approx. 750 Torr).[3]
- Precursor Flow Rates: To be optimized based on the desired film stoichiometry and growth rate.
- Carrier Gas (N_2) Flow Rate: To be optimized for the specific reactor configuration.

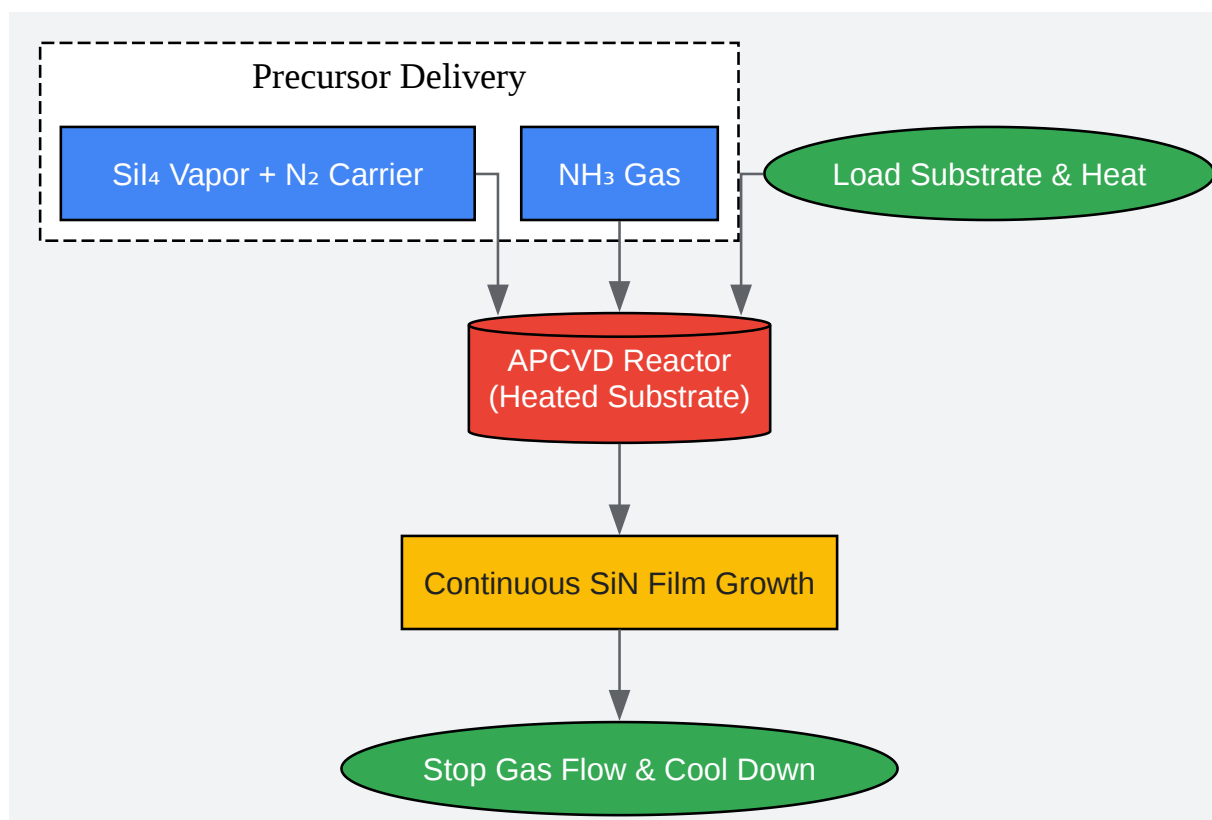
Visualizations

Experimental Workflows



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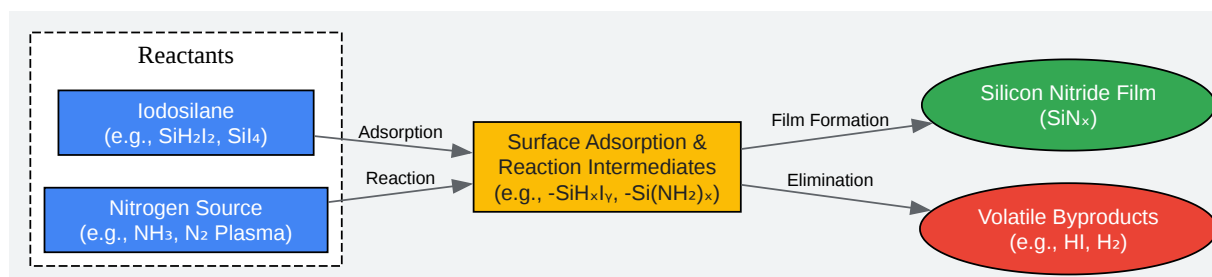
Caption: Workflow for PEALD of Silicon Nitride.



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Caption: Workflow for APCVD of Silicon Nitride.

Signaling Pathways and Logical Relationships



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Caption: Simplified Reaction Pathway for SiN Deposition.

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